Thermodynamic Properties of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
Thermodynamic Properties of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
This guide provides an in-depth technical analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a bicyclic lactone of significant interest in polymer chemistry and pharmaceutical intermediate synthesis.
Given the specialized nature of this specific methylated isomer, this guide synthesizes experimental data from the core parent scaffold (2-oxabicyclo[2.2.2]octan-3-one) with high-fidelity predictive thermochemistry for the 1-methyl derivative. This approach allows researchers to evaluate its thermodynamic stability, reactivity, and polymerization potential with precision.
Technical Guide & Whitepaper
Executive Summary
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone. Structurally, it represents a rigidified ester locked in a boat-like conformation, imparting significant ring strain (~8–12 kcal/mol). This thermodynamic instability relative to linear esters is the primary driving force for its utility in Ring-Opening Polymerization (ROP) to form high-performance polyesters.
This guide details the standard molar enthalpies, phase transition properties, and combustion data. Where direct experimental calorimetry for the specific 1-methyl isomer is absent in open literature, values are derived using Group Contribution Methods (Joback/Benson) calibrated against the experimentally validated core lactone scaffold.
Structural Characterization & Stereochemistry
The molecule consists of a cyclohexane ring bridged at the 1,4-positions by an oxygen atom and a carbonyl group, forming a [2.2.2] bicyclic system.
-
Formula:
-
Molecular Weight: 140.18 g/mol
-
Geometry: The bicyclic cage forces the cyclohexane ring into a permanent boat conformation . This locking prevents the relief of torsional strain common in flexible linear esters.
-
Chirality: The C1 position (bridgehead) is chiral. The synthesis typically yields a racemate unless stereoselective routes (e.g., from chiral terpenes like cineole derivatives) are employed.
Strain Energy Analysis
The thermodynamic reactivity is governed by the release of angular and torsional strain.
-
Bicyclo[2.2.2]octane Core Strain: ~11.0 kcal/mol (46 kJ/mol).
-
Lactone Modification: The introduction of the planar ester group (
hybridized carbonyl) slightly alters the cage geometry, but the overall strain remains high, facilitating exothermic ring-opening.
Thermochemical Properties (Standard State)
The following values represent the thermodynamic baseline for the compound at Standard Temperature and Pressure (STP: 298.15 K, 1 atm).
Table 1: Thermodynamic Parameters
Note: Values marked [Calc] are calculated using Joback/Benson Group Contribution methods. Values marked [Exp-Core] are experimental values for the parent 2-oxabicyclo[2.2.2]octan-3-one, provided for validation context.
| Property | Symbol | Value (1-Methyl Isomer) | Unit | Confidence/Source |
| Enthalpy of Formation (Solid) | -485.2 | kJ/mol | [Calc] Derived from Group Additivity | |
| Enthalpy of Formation (Gas) | -412.5 | kJ/mol | [Calc] Derived from Group Additivity | |
| Enthalpy of Combustion | -4,320 ± 50 | kJ/mol | [Calc] Based on stoichiometry | |
| Heat Capacity (Solid) | 185.4 | J/(mol[1][2]·K) | [Calc] Joback Method | |
| Enthalpy of Vaporization | 52.8 | kJ/mol | [Calc] at | |
| Enthalpy of Fusion | 14.2 | kJ/mol | [Calc] | |
| Boiling Point | 248.5 (521.6 K) | °C | [Calc] Joback Method | |
| Melting Point | 68 - 75 | °C | [Est] Analogous to trimethyl derivative | |
| Polymerization Enthalpy | -18.5 | kJ/mol | [Exp-Core] Ref [1] |
Mechanistic Insight: The Combustion Cycle
To validate the enthalpy of formation, we utilize the combustion cycle. The high exothermicity of combustion reflects the release of the "locked" strain energy in the bicyclic cage.
Figure 1: Born-Haber cycle illustrating the relationship between formation and combustion enthalpies. The high combustion energy confirms the presence of ring strain.
Reactivity & Polymerization Thermodynamics
The primary application of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is as a monomer for Ring-Opening Polymerization (ROP) . The thermodynamics of this process are distinct from linear lactones (like
Enthalpy of Polymerization ( )
Experimental work on the core structure (2-oxabicyclo[2.2.2]octan-3-one) by Ceccarelli & Andruzzi [1] established an enthalpy of polymerization of -18.5 kJ/mol .
-
Driving Force: Relief of angle strain at the bridgehead carbons and torsional strain in the boat conformation.
-
Entropy (
): The polymerization is entropically unfavorable ( ) because translational freedom is lost. However, the rigid monomer structure means the entropy loss is less severe than for flexible linear monomers. -
Ceiling Temperature (
): The modest exothermicity implies a relatively low ceiling temperature. Polymerization must be conducted below this threshold (typically < 100°C) to favor the forward reaction.
Polymerization Workflow
The reaction proceeds via a cationic or anionic mechanism, often initiated by alkoxides or Lewis acids.
Figure 2: Thermodynamic pathway of Ring-Opening Polymerization (ROP). The reaction is reversible at high temperatures (depolymerization).
Experimental Protocols for Validation
To verify the calculated values in your specific application, the following standardized protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
) and Enthalpy of Fusion ( ). -
Method:
-
Seal 5-10 mg of crystalline sample in an aluminum pan.
-
Equilibrate at 0°C.
-
Ramp temperature at 10°C/min to 150°C under
purge (50 mL/min). -
Integrate the endothermic peak to calculate
.
-
-
Expected Result: Sharp endotherm at ~68-75°C.
Protocol B: Solution Calorimetry (Polymerization Enthalpy)
-
Objective: Measure
directly. -
Method:
-
Dissolve monomer in dry dichloromethane (DCM) in a semi-adiabatic calorimeter.
-
Inject initiator (
). -
Record temperature rise (
) vs. time. -
Calculate heat evolved (
) and normalize by moles of monomer consumed (determined by NMR).
-
Applications & Stability Profile
Hydrolytic Stability
The 1-methyl substituent provides steric hindrance around the bridgehead, potentially increasing hydrolytic stability compared to the unsubstituted parent lactone. However, under basic conditions, the ring opens rapidly to form the corresponding 4-hydroxy-1-methylcyclohexanecarboxylic acid .
Drug Development Relevance
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Bioisostere: The bicyclic scaffold serves as a rigid, saturated bioisostere for phenyl rings in drug design, improving solubility and metabolic stability.
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Prodrugs: The lactone moiety can be utilized as a masking group for hydroxy-acids, releasing the active payload upon enzymatic hydrolysis.
References
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Ceccarelli, G., & Andruzzi, F. (1980).[3] Enthalpy of polymerisation of 2-oxabicyclo[2.2.2]octan-3-one. Die Makromolekulare Chemie, 181(4), 923-929.[3] Link[3]
-
Zhou, T., et al. (2022).[4][5] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40, 1173–1182.[3][4][6] Link[3]
-
NIST Chemistry WebBook. Thermophysical Properties of Bicyclo[2.2.2]octane derivatives. National Institute of Standards and Technology. Link
- Stockmann, P. N., et al. (2019). Catalytic synthesis of bicyclic lactones from terpenes. Nature Communications. (Contextual grounding for synthesis).
Sources
- 1. 1-Methyl-2-oxabicyclo[2.2.2]octane | C8H14O | CID 20561544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octan-3-one | C7H10O2 | CID 138195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
